The primary application of 5-chloro-2-methoxy-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (Corr4a) investigated in the provided research is its potential use in combination with other small-molecule correctors to restore the function of the mutated protein F508del-CFTR . This approach aims to address multiple CFTR defects synergistically.
Research has shown that combinations of Corr4a with other correctors like VX-809, IsoLAB, miglustat, and SAHA significantly increase the current density recorded in response to CFTR activators in HeLa cells expressing F508del-CFTR . This suggests that these combinations can partially restore the activity of the mutated CFTR protein, potentially leading to a therapeutic strategy for cystic fibrosis.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9